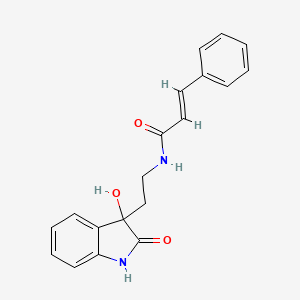
N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide is a compound that has garnered interest in the scientific community due to its potential biological activities This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide typically involves the reaction of 3-hydroxy-2-oxo-2,3-dihydro-1H-indole with an appropriate ethylating agent, followed by the introduction of the phenylacrylamide moiety. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxy group and facilitate the nucleophilic attack on the ethylating agent. The final step involves the coupling of the ethylated indole with 3-phenylacrylamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Formation of a carbonyl group at the hydroxy position
Reduction: Formation of a hydroxy group at the oxo position
Substitution: Introduction of nitro or halogen groups on the indole ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.
Mechanism of Action
The mechanism by which N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide exerts its effects is thought to involve the modulation of specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting cell cycle progression . The compound may also interact with other intracellular proteins, such as the Bcl-2 family, to regulate apoptosis and cell survival.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-acetamide: Shares a similar indole structure but with an acetamide group instead of a phenylacrylamide group.
N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-benzamide: Similar structure with a benzamide group.
Uniqueness
N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide is unique due to the presence of the phenylacrylamide moiety, which may confer distinct biological activities and reactivity compared to its analogs. This structural difference can influence its binding affinity to molecular targets and its overall pharmacological profile.
Properties
CAS No. |
79087-89-1 |
|---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(E)-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H18N2O3/c22-17(11-10-14-6-2-1-3-7-14)20-13-12-19(24)15-8-4-5-9-16(15)21-18(19)23/h1-11,24H,12-13H2,(H,20,22)(H,21,23)/b11-10+ |
InChI Key |
PIKKQBJTPYJQEK-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2(C3=CC=CC=C3NC2=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


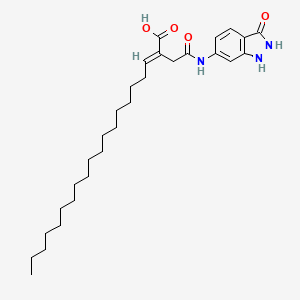
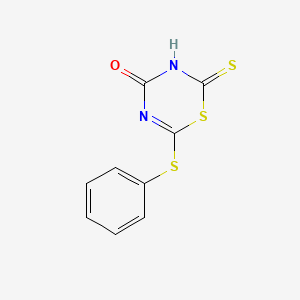
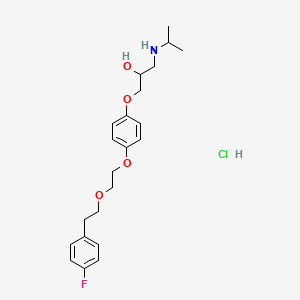

![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)
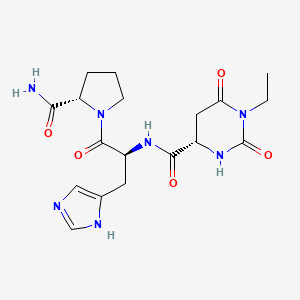
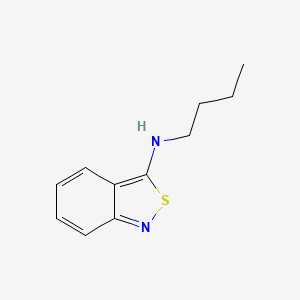
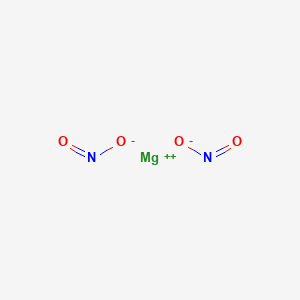

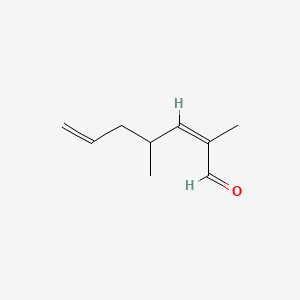
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
